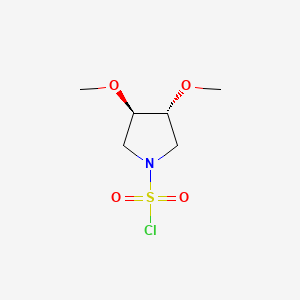![molecular formula C12H8Cl2O3 B13615724 6-(3,4-Dichlorophenyl)-7-hydroxy-4-oxaspiro[2.4]hept-6-en-5-one](/img/structure/B13615724.png)
6-(3,4-Dichlorophenyl)-7-hydroxy-4-oxaspiro[2.4]hept-6-en-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-Dichlorophenyl)-7-hydroxy-4-oxaspiro[24]hept-6-en-5-one is a spiro compound characterized by a unique structure that includes a spiro-fused cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dichlorophenyl)-7-hydroxy-4-oxaspiro[2.4]hept-6-en-5-one typically involves the reaction of 3,4-dichlorophenyl derivatives with suitable cyclopropane precursors. One common method is the Corey–Chaykovsky reaction, which involves the use of dimethyloxosulfonium methylide to form the spiro-fused cyclopropane ring . The reaction conditions often include the use of diazomethane as a methylene transfer reagent .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. specific industrial methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dichlorophenyl)-7-hydroxy-4-oxaspiro[2.4]hept-6-en-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
6-(3,4-Dichlorophenyl)-7-hydroxy-4-oxaspiro[2.4]hept-6-en-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(3,4-Dichlorophenyl)-7-hydroxy-4-oxaspiro[2.4]hept-6-en-5-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but the spiro-fused structure is believed to play a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2′-steroids]: Known for their biological activities, including diuretic and antiandrogenic effects.
Spiro-fused isoxazol-5-ones: Synthesized via the Corey–Chaykovsky reaction and known for their unique chemical properties.
Uniqueness
6-(3,4-Dichlorophenyl)-7-hydroxy-4-oxaspiro[24]hept-6-en-5-one is unique due to its specific spiro-fused structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H8Cl2O3 |
|---|---|
Molecular Weight |
271.09 g/mol |
IUPAC Name |
6-(3,4-dichlorophenyl)-7-hydroxy-4-oxaspiro[2.4]hept-6-en-5-one |
InChI |
InChI=1S/C12H8Cl2O3/c13-7-2-1-6(5-8(7)14)9-10(15)12(3-4-12)17-11(9)16/h1-2,5,15H,3-4H2 |
InChI Key |
WSRIQCOEQSCNLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C(=C(C(=O)O2)C3=CC(=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


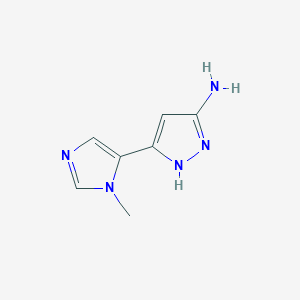
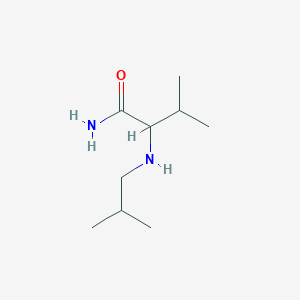
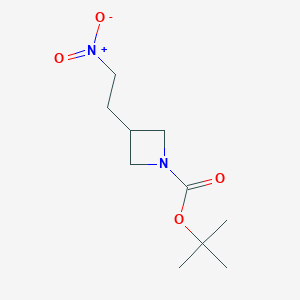

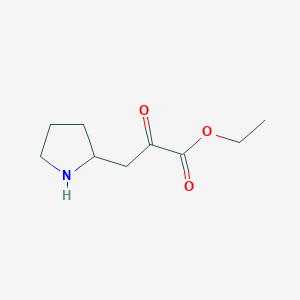
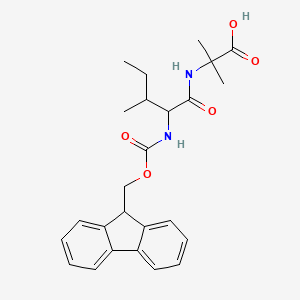
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-aminedihydrochloride](/img/structure/B13615686.png)


![tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate](/img/structure/B13615696.png)



